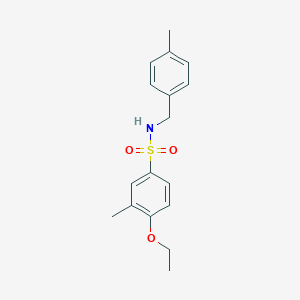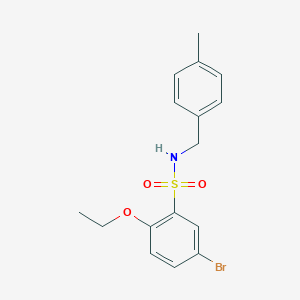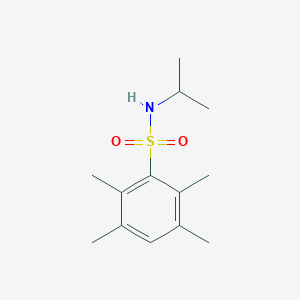
FADH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
FADH2 is a redox cofactor derived from riboflavin (vitamin B2). It plays a crucial role in various biological processes, particularly in the oxidative metabolism of carbohydrates, amino acids, and fatty acids. The compound is essential for the functionality of flavoenzymes involved in mitochondrial electron transport and other cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: FADH2 is synthesized from riboflavin through a series of enzymatic reactions. The primary synthetic route involves the phosphorylation of riboflavin to form flavin mononucleotide, followed by the adenylation of flavin mononucleotide to produce dihydroflavine-adenine dinucleotide .
Industrial Production Methods: Industrial production of dihydroflavine-adenine dinucleotide typically involves microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce riboflavin, which is then converted to dihydroflavine-adenine dinucleotide through enzymatic pathways .
Análisis De Reacciones Químicas
Types of Reactions: FADH2 undergoes various chemical reactions, including oxidation, reduction, and substitution. It acts as an electron carrier in redox reactions, facilitating the transfer of electrons between different molecules .
Common Reagents and Conditions: Common reagents used in reactions involving dihydroflavine-adenine dinucleotide include oxidizing agents like oxygen and reducing agents such as nicotinamide adenine dinucleotide. The reactions typically occur under physiological conditions, with specific enzymes catalyzing the processes .
Major Products: The major products formed from reactions involving dihydroflavine-adenine dinucleotide include reduced or oxidized forms of the compound, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
FADH2 has a wide range of scientific research applications:
Mecanismo De Acción
FADH2 exerts its effects by acting as a redox cofactor in various enzymatic reactions. It facilitates the transfer of electrons between different molecules, thereby playing a crucial role in cellular respiration and energy production. The compound interacts with specific enzymes, such as dehydrogenases and oxidases, to catalyze redox reactions .
Comparación Con Compuestos Similares
- Flavin mononucleotide
- Nicotinamide adenine dinucleotide
- Nicotinamide adenine dinucleotide phosphate
Comparison: FADH2 is unique due to its conformational flexibility and ability to exist in multiple forms (stacked and unstacked). This versatility allows it to participate in a wide range of redox reactions and interact with various enzymes. In contrast, similar compounds like flavin mononucleotide and nicotinamide adenine dinucleotide have more rigid structures and specific roles in cellular processes .
Propiedades
Número CAS |
1910-41-4 |
|---|---|
Fórmula molecular |
C27H35N9O15P2 |
Peso molecular |
787.6 g/mol |
Nombre IUPAC |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1,5-dihydrobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate |
InChI |
InChI=1S/C27H35N9O15P2/c1-10-3-12-13(4-11(10)2)35(24-18(32-12)25(42)34-27(43)33-24)5-14(37)19(39)15(38)6-48-52(44,45)51-53(46,47)49-7-16-20(40)21(41)26(50-16)36-9-31-17-22(28)29-8-30-23(17)36/h3-4,8-9,14-16,19-21,26,32,37-41H,5-7H2,1-2H3,(H,44,45)(H,46,47)(H2,28,29,30)(H2,33,34,42,43)/t14-,15+,16+,19-,20+,21+,26+/m0/s1 |
Clave InChI |
YPZRHBJKEMOYQH-UYBVJOGSSA-N |
SMILES |
CC1=CC2=C(C=C1C)N(C3=C(N2)C(=O)NC(=O)N3)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |
SMILES isomérico |
CC1=CC2=C(C=C1C)N(C3=C(N2)C(=O)NC(=O)N3)C[C@@H]([C@@H]([C@@H](COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |
SMILES canónico |
CC1=CC2=C(C=C1C)N(C3=C(N2)C(=O)NC(=O)N3)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |
| 1910-41-4 | |
Descripción física |
Solid |
Sinónimos |
1,5-dihydro-FAD FADH2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B238955.png)




![2-methoxy-3,4,5-tris(3-methylbut-2-enyl)-6-[(6E)-2,7,11-trimethyl-5,6,8-tris(3-methylbut-2-enyl)dodeca-2,6,10-trien-5-yl]phenol](/img/structure/B238994.png)


![1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene](/img/structure/B239001.png)




